molecular formula C15H11Br2NO B13840736 10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide

10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide

Cat. No.: B13840736
M. Wt: 381.06 g/mol
InChI Key: VQWQTCHQHLQUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide is a chemical compound known for its unique structure and properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide typically involves the bromination of dibenzo[b,f]azepine-5-carbonyl chloride. One common method includes dissolving dibenzo[b,f]azepine-5-carbonyl chloride in acetic acid and adding liquid bromine dropwise while maintaining the temperature between 30-35°C. This reaction results in the formation of the desired brominated product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide involves its interaction with molecular targets through its bromine substituents. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, altering their function. The compound’s dibenzoazepine core also allows it to interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine atoms allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H11Br2NO

Molecular Weight

381.06 g/mol

IUPAC Name

5-bromo-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl bromide

InChI

InChI=1S/C15H11Br2NO/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-8,12H,9H2

InChI Key

VQWQTCHQHLQUNI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.